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molecular formula C8H6F3NO3 B1297831 3-Methoxy-5-nitrobenzotrifluoride CAS No. 328-79-0

3-Methoxy-5-nitrobenzotrifluoride

Cat. No. B1297831
M. Wt: 221.13 g/mol
InChI Key: NCPVPJVRLLHBEL-UHFFFAOYSA-N
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Patent
US08759517B2

Procedure details

Hydrogenation of a solution of 3-methoxy-5-nitrobenzotrifluoride (6.19 g, 28 mmol) in MeOH (140 ml) in the presence of Pd—C (0.62 g, 10%), removal of the catalyst by filtration and concentration in vacuo of the resulting filtrate gives the title compound: API-MS: 190 [M-H]−; TLC: Rf=0.7 (EtOAc).
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:12]([F:15])([F:14])[F:13])[CH:6]=[C:7]([N+:9]([O-])=O)[CH:8]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:12]([F:13])([F:14])[F:15])[CH:6]=[C:7]([CH:8]=1)[NH2:9]

Inputs

Step One
Name
Quantity
6.19 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Name
Quantity
0.62 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtration and concentration in vacuo of the resulting filtrate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(N)C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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